Comprehensive Analytical and Structural Profiling of CAS 135436-92-9: Exact Mass Data and Utility in Medicinal Chemistry
Comprehensive Analytical and Structural Profiling of CAS 135436-92-9: Exact Mass Data and Utility in Medicinal Chemistry
Executive Summary
In modern medicinal chemistry, the strategic replacement of metabolically labile functional groups is paramount to developing efficacious therapeutics[1]. CAS 135436-92-9, chemically identified as 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline, serves as a highly versatile building block in drug discovery. Featuring a 1,2,4-oxadiazole core, a cyclopropyl substituent, and an ortho-aniline moiety, this compound is engineered to act as a robust bioisostere for amides and esters[2]. This technical guide provides an in-depth analysis of its physicochemical properties, exact mass spectrometry data, and step-by-step analytical methodologies, offering drug development professionals a foundational framework for integrating this scaffold into complex molecular architectures.
Physicochemical Profiling & Mass Spectrometry Data
The structural integrity and pharmacokinetic potential of a building block are dictated by its physicochemical parameters. For CAS 135436-92-9, these properties are optimized for oral bioavailability and metabolic stability[3].
Table 1: Physicochemical and Mass Spectrometry Properties of CAS 135436-92-9
| Property | Value | Relevance to Drug Design / Analysis |
| Molecular Formula | C₁₁H₁₁N₃O | Defines the elemental composition for isotopic pattern matching. |
| Molecular Weight | 201.22 g/mol | Used for macroscopic stoichiometric calculations in synthesis. |
| Exact Mass | 201.0902 Da | Critical for High-Resolution Mass Spectrometry (HRMS) identification. |
| XLogP3 | 1.7 | Indicates moderate lipophilicity, ideal for membrane permeability. |
| TPSA | 64.9 Ų | Optimal for cellular penetration; well within the <140 Ų Lipinski limit. |
| H-Bond Donors / Acceptors | 1 / 4 | Facilitates specific target-receptor interactions (e.g., kinase hinge binding). |
The Causality of Exact Mass in HRMS
In drug metabolism and pharmacokinetics (DMPK) studies, relying solely on nominal mass (201 Da) is insufficient due to isobaric interference from endogenous metabolites in complex biological matrices. The exact mass of 201.0902 Da allows for the calculation of the mass defect, enabling high-resolution instruments (e.g., Orbitrap or Q-TOF) to isolate the specific [M+H]⁺ ion at m/z 202.0975 with sub-5 ppm mass accuracy. This precise differentiation is critical for identifying the parent compound and tracking its metabolic biotransformations in vivo.
Structural Elucidation & Analytical Methodologies
To ensure rigorous quality control and structural verification of CAS 135436-92-9, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required.
Self-Validating LC-HRMS Protocol
Rationale: Electrospray Ionization in positive mode (ESI+) is selected because the primary amine (aniline) is readily protonated under acidic conditions. A reverse-phase C18 column is used due to the compound's moderate lipophilicity (XLogP3 = 1.7), ensuring adequate retention and sharp peak shape.
Step-by-Step Methodology:
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System Suitability Test (SST): Prior to sample injection, infuse a calibration standard (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to verify mass accuracy is < 3 ppm. This ensures the instrument's mass calibration is not a variable in the analysis.
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Sample Preparation: Dissolve CAS 135436-92-9 in LC-MS grade Methanol to a concentration of 1 µg/mL. Add 0.1% Formic Acid to facilitate protonation.
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Chromatographic Separation:
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Column: UHPLC C18 (e.g., Waters Acquity BEH, 2.1 x 50 mm, 1.7 µm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 5 minutes. The acidic modifier ensures the aniline remains protonated, preventing peak tailing.
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Mass Spectrometry Acquisition:
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Mode: ESI+
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Target Mass: m/z 202.0975 ([M+H]⁺).
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Resolution: 70,000 (at m/z 200).
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Data Validation (Self-Correction): Compare the observed isotopic distribution of the [M+H]⁺ peak against the theoretical model for C₁₁H₁₂N₃O⁺. The M+1 peak (due to ¹³C natural abundance) should be approximately 12.5% of the monoisotopic peak intensity. A deviation >2% indicates potential co-eluting impurities or ion suppression, prompting an immediate re-evaluation of the chromatographic gradient.
Figure 1. LC-MS/MS analytical workflow for CAS 135436-92-9 characterization.
Synthetic Utility and Mechanistic Pathways
CAS 135436-92-9 is not merely a static chemical entity; it is a dynamic pharmacophore designed to solve specific challenges in drug design.
The 1,2,4-Oxadiazole Bioisosteric Rationale: Traditional amide bonds are highly susceptible to enzymatic cleavage by amidases in the liver and plasma, leading to rapid clearance and short half-lives[4]. The 1,2,4-oxadiazole ring in CAS 135436-92-9 acts as a metabolically stable heteroaromatic bioisostere of an ester or amide[2]. It mimics the planar geometry and hydrogen-bond acceptor capabilities of the carbonyl oxygen while being completely resistant to hydrolytic cleavage[5].
The Role of the Cyclopropyl Group: The incorporation of a cyclopropyl ring at the 3-position of the oxadiazole serves a dual purpose. First, it introduces steric bulk that can occupy specific hydrophobic pockets in a target receptor. Second, compared to a straight-chain alkyl group (like propyl), the cyclopropyl ring has a lower lipophilicity penalty, maintaining the compound's aqueous solubility and reducing the risk of promiscuous protein binding.
The Aniline Synthetic Handle: The ortho-substituted aniline provides a highly reactive nucleophilic center. This allows CAS 135436-92-9 to be seamlessly integrated into larger molecular frameworks via amide coupling with carboxylic acids or Buchwald-Hartwig cross-coupling with aryl halides.
Figure 2. Rationale for replacing labile amides with the 1,2,4-oxadiazole bioisostere.
Experimental Protocol: Amide Coupling with CAS 135436-92-9
To demonstrate the synthetic utility of this building block, the following protocol outlines a standard amide coupling reaction to generate a kinase inhibitor precursor.
Self-Validating Amide Coupling Protocol
Rationale: The aniline nitrogen is a moderate nucleophile. To drive the reaction to completion without racemizing the carboxylic acid partner, HATU is selected as the coupling reagent due to its superior activation kinetics compared to traditional carbodiimides (e.g., EDC). DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the generated acid byproducts.
Step-by-Step Methodology:
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Activation: In an oven-dried flask under inert nitrogen, dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the highly active O7-azabenzotriazole ester.
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Coupling: Add 1.0 eq of CAS 135436-92-9 to the activated mixture.
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Reaction Monitoring (Self-Validation): Withdraw a 5 µL aliquot every 2 hours, dilute in 1 mL Acetonitrile, and analyze via the LC-HRMS protocol described in Section 3. The reaction is deemed complete when the aniline peak (m/z 202.0975) is depleted by >95% and the product mass emerges. Control Check: If the product mass does not appear, verify the pH of the reaction mixture; a pH < 8 indicates insufficient DIPEA, which halts the nucleophilic attack.
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Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Conclusion
CAS 135436-92-9 represents a sophisticated intersection of structural stability and synthetic versatility. By leveraging its exact mass for precise analytical tracking and its 1,2,4-oxadiazole core for bioisosteric replacement, medicinal chemists can overcome common pharmacokinetic liabilities such as rapid metabolic clearance. The self-validating protocols provided herein ensure that researchers can confidently characterize and deploy this building block in the pursuit of novel therapeutics.
References
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PubChem , "2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline - Computed Properties and Exact Mass", National Institutes of Health (NIH). Available at:[Link]
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Borg, S. et al. , "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery", Pharmaceuticals, PMC. Available at:[Link]
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Al-Rashida, M. et al. , "Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents", PMC. Available at:[Link]
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Kumari, S. et al. , "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes", Journal of Medicinal Chemistry, PMC. Available at:[Link]
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